methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family.
Preparation Methods
The synthesis of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves cyclocondensation reactions. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones under basic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolopyrimidine core. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole or pyrimidine rings .
Scientific Research Applications
This compound has shown promise in several scientific research applications. In medicinal chemistry, it has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . In biology, it has been studied for its antibacterial and anti-inflammatory properties . Additionally, in material science, it has been explored for its potential use in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of DNA gyrase and other enzymes critical for DNA replication and cell division . The compound’s antibacterial activity may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared to other thiazolopyrimidine derivatives, such as methyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate . While both compounds share a similar core structure, their unique substituents confer different chemical properties and biological activities. The presence of different functional groups can significantly impact their reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C23H20N2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N2O3S/c1-14-9-11-16(12-10-14)13-18-21(26)25-20(17-7-5-4-6-8-17)19(22(27)28-3)15(2)24-23(25)29-18/h4-13,20H,1-3H3/b18-13+ |
InChI Key |
JKKMBTRCIVULLL-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.